2-(5-Fluoropyridin-2-yl)but-3-yn-2-ol
Description
2-(5-Fluoropyridin-2-yl)but-3-yn-2-ol is a fluorinated pyridine derivative characterized by a propargyl alcohol moiety attached to the pyridine ring at the 2-position and a fluorine atom at the 5-position. This structure combines the electronic effects of fluorine (electron-withdrawing) with the steric and reactive properties of the alkyne-alcohol group. The but-3-yn-2-ol group may enhance lipophilicity compared to shorter-chain derivatives, influencing solubility and membrane permeability in biological systems .
Properties
Molecular Formula |
C9H8FNO |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
2-(5-fluoropyridin-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C9H8FNO/c1-3-9(2,12)8-5-4-7(10)6-11-8/h1,4-6,12H,2H3 |
InChI Key |
JJUPPHKZNMIUAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)(C1=NC=C(C=C1)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 2-(5-Fluoropyridin-2-yl)but-3-yn-2-ol and related compounds:
Key Comparative Insights
In contrast, bromine in 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol facilitates substitution reactions due to its leaving-group capability . The pyrrolidinyl group in 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol introduces basicity and solubility enhancements, unlike the neutral alkyne-alcohol in the target compound .
Reactivity and Applications: The amino group in 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol enables nucleophilic reactions, whereas the butynol group in the target compound may participate in cycloaddition or oxidation reactions . 2-(5-Fluoropyridin-2-yl)acetic acid hydrochloride’s carboxylic acid group (pKa ~3.90) allows for salt formation, contrasting with the alcohol group in the target compound, which is less acidic (pKa ~15–16) .
The biphenyl system in 2-Fluoro-5-(4-fluorophenyl)pyridine suggests applications in materials science due to planar aromatic stacking observed in its crystal structure .
Research Findings and Data
Physical Properties
- Molecular Weight: The target compound’s molecular weight (~181.18) is intermediate between propynol derivatives (e.g., 167.15) and bulkier pyrrolidinyl analogs (220.24) .
- Solubility: The butynol group balances lipophilicity, whereas pyrrolidinyl and hydroxypropyl groups improve polar solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
